molecular formula C21H23N3O3 B3712406 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide

2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide

Cat. No.: B3712406
M. Wt: 365.4 g/mol
InChI Key: DYIVFIWREHZNID-UHFFFAOYSA-N
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Description

2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide is a complex organic compound with the molecular formula C21H23N3O3 It is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl group attached to a dihydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroquinoline core, followed by the introduction of the nitrophenyl group and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrophenyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6,7-pentamethyl-N-phenyl-1,2-dihydroquinoline-1-carboxamide
  • 2,2,4,6,7-pentamethyl-N-(4-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide

Uniqueness

Compared to similar compounds, 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-9-18-15(3)12-21(4,5)23(19(18)10-14(13)2)20(25)22-16-7-6-8-17(11-16)24(26)27/h6-12H,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIVFIWREHZNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Reactant of Route 2
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Reactant of Route 3
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2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Reactant of Route 4
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Reactant of Route 5
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Reactant of Route 6
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide

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